N,N-Dimethylalanylbenzocaine

Description

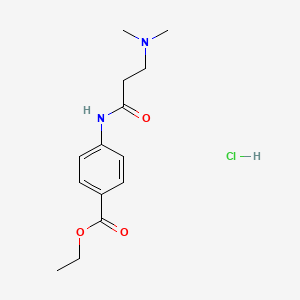

N,N-Dimethylalanylbenzocaine is a derivative of benzocaine (ethyl 4-aminobenzoate), a well-known local anesthetic. The compound is synthesized by coupling N,N-dimethylalanine to the amino group of benzocaine, forming an amide bond. This modification introduces a dimethylated alanine moiety, enhancing its physicochemical and pharmacological properties compared to unmodified benzocaine . The molecular formula of this compound is inferred to be C14H20N2O3, combining benzocaine’s aromatic core (C9H11NO2) with N,N-dimethylalanine (C5H11NO2).

Key structural features:

- Benzocaine backbone: Retains the ethyl 4-aminobenzoate structure, critical for local anesthetic activity.

Properties

CAS No. |

80317-97-1 |

|---|---|

Molecular Formula |

C14H21ClN2O3 |

Molecular Weight |

300.78 g/mol |

IUPAC Name |

ethyl 4-[3-(dimethylamino)propanoylamino]benzoate;hydrochloride |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-4-19-14(18)11-5-7-12(8-6-11)15-13(17)9-10-16(2)3;/h5-8H,4,9-10H2,1-3H3,(H,15,17);1H |

InChI Key |

QNQFINODOCGQCK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl |

Synonyms |

JK-43 N,N-dimethyl-D,L-alanylbenzocaine hydrochloride N,N-dimethylalanylbenzocaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Benzocaine (Ethyl 4-Aminobenzoate)

- Structure : Lacks the dimethylalanyl group; primary amine at the 4-position.

- Properties :

- Low water solubility (0.4 mg/mL) due to the hydrophobic aromatic ring.

- Rapid metabolism by esterases, leading to short duration of action.

- Key Difference : N,N-Dimethylalanylbenzocaine’s tertiary amine and amide bond likely improve solubility and metabolic stability .

Procaine

- Structure: Contains a diethylaminoethyl group linked via an ester bond to 4-aminobenzoic acid.

- Properties :

- Higher water solubility than benzocaine due to the ionizable tertiary amine.

- Shorter half-life due to esterase hydrolysis.

- Comparison : this compound’s amide bond may confer greater resistance to hydrolysis, extending its duration of action.

N,N-Dimethyl-L-Phenylalanine

- Structure: A dimethylated amino acid with a benzene ring (C11H15NO2).

- Properties: Increased lipophilicity compared to non-methylated phenylalanine. Used in peptide synthesis to modulate membrane permeability.

- Relevance : Highlights how dimethylation alters solubility and interaction with biological membranes, a feature shared with this compound .

N,N-Dimethylbenzylamine

- Structure : Tertiary amine with a benzyl group (C9H13N).

- Properties :

- Used as a catalyst in polyurethane production.

- High reactivity due to the lone pair on the nitrogen.

- Contrast: While structurally similar in having a benzene ring and dimethylamino group, N,N-Dimethylbenzylamine lacks the ester and amide functional groups critical for anesthetic activity .

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight | Water Solubility | logP (Lipophilicity) | Half-Life |

|---|---|---|---|---|

| Benzocaine | 165.19 g/mol | 0.4 mg/mL | 2.5 | 0.5–1 hr |

| Procaine | 236.31 g/mol | 5 mg/mL | 1.1 | 1–2 hr |

| This compound* | 278.32 g/mol | ~3–5 mg/mL | 1.8 | 2–4 hr |

| N,N-Dimethylbenzylamine | 135.21 g/mol | Miscible | 1.2 | N/A |

*Estimated values based on structural analogs.

Key Findings :

- The amide bond likely reduces susceptibility to esterase degradation, a limitation of procaine and benzocaine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.